1-[(2-chlorophenyl)methyl]-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
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Overview
Description
1-[(2-chlorophenyl)methyl]-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid is a complex organic compound with a piperazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorophenyl)methyl]-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid typically involves multiple steps. One common route includes the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through a cyclization reaction involving appropriate amine precursors.
Introduction of the Chlorophenyl Group: The 2-chlorophenyl group is introduced via a nucleophilic substitution reaction using a chlorophenyl halide.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure.
Protection of the Piperazine Nitrogen: The nitrogen atoms in the piperazine ring are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts and solvents are carefully selected to optimize each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[(2-chlorophenyl)methyl]-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2-chlorophenyl)methyl]-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Di-boc-piperazine-2-carboxylic acid
- 1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid
Uniqueness
1-[(2-chlorophenyl)methyl]-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical and biological properties. This differentiates it from other piperazine derivatives, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O4/c1-17(2,3)24-16(23)20-9-8-19(14(11-20)15(21)22)10-12-6-4-5-7-13(12)18/h4-7,14H,8-11H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQKHJCMYJTHPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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